Cas no 1105251-71-5 (N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core substituted with a 4-methylpiperazine moiety and linked to an N-(4-ethoxyphenyl)acetamide group via a sulfanyl bridge. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for bioactive molecules. The presence of the thiadiazole and piperazine groups may confer favorable binding properties, while the ethoxyphenyl moiety could enhance lipophilicity and metabolic stability. Such compounds are often explored for their pharmacological activity, including antimicrobial or kinase inhibitory effects. Its well-defined molecular architecture makes it a candidate for further derivatization and structure-activity relationship studies in drug discovery.
N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide structure
1105251-71-5 structure
Product Name:N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide
CAS No:1105251-71-5
MF:C17H23N5O2S2
MW:393.526820421219
CID:5863464
PubChem ID:30862995
Update Time:2025-10-29

N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide
    • 1105251-71-5
    • AKOS024510610
    • N-(4-ethoxyphenyl)-2-{[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
    • VU0644822-1
    • F5487-0076
    • N-(4-ethoxyphenyl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
    • N-(4-ethoxyphenyl)-2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
    • Inchi: 1S/C17H23N5O2S2/c1-3-24-14-6-4-13(5-7-14)18-15(23)12-25-17-20-19-16(26-17)22-10-8-21(2)9-11-22/h4-7H,3,8-12H2,1-2H3,(H,18,23)
    • InChI Key: RFHXCTJEBNHHFV-UHFFFAOYSA-N
    • SMILES: S1C(=NN=C1N1CCN(C)CC1)SCC(NC1C=CC(=CC=1)OCC)=O

Computed Properties

  • Exact Mass: 393.12931734g/mol
  • Monoisotopic Mass: 393.12931734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 443
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 124Ų

N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Pricemore >>

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N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide Related Literature

Additional information on N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide

Comprehensive Overview of N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide (CAS 1105251-71-5)

N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide (CAS 1105251-71-5) is a synthetic organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of a 4-methylpiperazine moiety and a thiadiazole ring in its structure makes it a promising candidate for drug development.

In recent years, the scientific community has shown increasing interest in thiadiazole-based compounds due to their versatility in medicinal chemistry. Researchers are particularly intrigued by the potential of CAS 1105251-71-5 to act as a kinase inhibitor or a modulator of specific enzymatic pathways. Kinase inhibitors are a hot topic in drug discovery, especially for targeting diseases like cancer and autoimmune disorders. The compound's sulfanylacetamide group further enhances its ability to interact with biological targets, making it a subject of ongoing studies.

The synthesis of N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide involves multi-step organic reactions, including the formation of the 1,3,4-thiadiazole core and subsequent functionalization with the 4-ethoxyphenyl and 4-methylpiperazine groups. These synthetic steps are carefully optimized to ensure high yield and purity, which are critical for pharmacological evaluations. The compound's molecular formula and weight, along with its solubility and stability profiles, are well-documented in scientific literature, providing a solid foundation for further research.

One of the most frequently searched questions related to this compound is its potential biological activity and mechanism of action. Preliminary studies suggest that CAS 1105251-71-5 may exhibit inhibitory effects on specific protein kinases, which play a crucial role in cell signaling and proliferation. This aligns with the growing demand for targeted therapies in precision medicine. Additionally, the compound's thiadiazole-sulfanylacetamide hybrid structure offers opportunities for structural optimization to enhance its efficacy and reduce off-target effects.

Another area of interest is the compound's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is essential for determining its suitability as a drug candidate. Computational modeling and in vitro assays are commonly employed to predict the ADME profile of N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide, providing valuable insights for further development.

From a commercial perspective, CAS 1105251-71-5 is available as a research chemical for academic and industrial laboratories. Its applications extend beyond drug discovery to include material science and agrochemical research. The compound's structural complexity and functional diversity make it a valuable building block for designing novel molecules with tailored properties.

In conclusion, N-(4-ethoxyphenyl)-2-{5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide represents a fascinating example of modern medicinal chemistry. Its unique structure, combined with its potential biological activities, positions it as a compound of significant interest in the scientific community. Ongoing research aims to unlock its full potential, addressing key questions about its therapeutic applications and mechanistic insights. As the field of drug discovery continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future innovations.

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